molecular formula C6H16B2N2 B14384822 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane CAS No. 89992-19-8

1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane

Cat. No.: B14384822
CAS No.: 89992-19-8
M. Wt: 137.83 g/mol
InChI Key: CXSSAJDXHJTWFS-UHFFFAOYSA-N
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Description

1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its cyclic structure containing both nitrogen and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane typically involves the reaction of tetramethylhydrazine with boron trihalides under controlled conditions. One common method includes:

    Reaction with Boron Trichloride: Tetramethylhydrazine is reacted with boron trichloride in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds with the formation of the desired cyclic compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.

    Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of boron-oxygen compounds.

    Reduction: Formation of simpler boron-nitrogen compounds.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins containing active sites that can coordinate with boron atoms.

    Pathways Involved: The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethyl-1,2,3,4-diazadiborinane: Similar structure but different substitution pattern.

    1,2,3,5-Tetramethyl-1,2,3,5-diazadiborinane: Another isomer with different properties.

Uniqueness

1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecular targets makes it valuable in both research and industrial applications.

Properties

CAS No.

89992-19-8

Molecular Formula

C6H16B2N2

Molecular Weight

137.83 g/mol

IUPAC Name

1,2,3,6-tetramethyl-1,2,3,6-diazadiborinane

InChI

InChI=1S/C6H16B2N2/c1-7-5-6-8(2)10(4)9(7)3/h5-6H2,1-4H3

InChI Key

CXSSAJDXHJTWFS-UHFFFAOYSA-N

Canonical SMILES

B1(CCB(N(N1C)C)C)C

Origin of Product

United States

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